molecular formula C20H42OS B146622 Didecyl sulfoxide CAS No. 2168-95-8

Didecyl sulfoxide

Cat. No.: B146622
CAS No.: 2168-95-8
M. Wt: 330.6 g/mol
InChI Key: WXMZAPNGBZURBO-UHFFFAOYSA-N
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Description

Didecyl sulfoxide, also known as 1,1’-sulfinyldidecane, is an organic compound with the chemical formula (CH₃(CH₂)₈)₂SO. It is a colorless liquid with a fatty, oily appearance and low solubility. The compound is known for its high thermal stability and resistance to water and most organic solvents . This compound is used in various applications, particularly in organic synthesis, where it serves as an auxiliary reagent in halogenation, oxidation, and reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didecyl sulfoxide can be synthesized through the reaction of chlorinated alkanes and sulfoxides. The process involves heating the secondary sulfoxide in the presence of a ligand, usually an excess of the secondary sulfoxide. The chlorinated alkane is then added slowly to the reaction solvent under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of specialized equipment to maintain the inert atmosphere and control the reaction temperature.

Chemical Reactions Analysis

Types of Reactions: Didecyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfoxides depending on the reagents used.

Scientific Research Applications

Didecyl sulfoxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of didecyl sulfoxide involves its ability to interact with various molecular targets. It can penetrate biological membranes, enhancing the diffusion of other substances through the skin. This property is particularly useful in drug delivery systems. Additionally, this compound exhibits antioxidant activity, which can protect cells from oxidative damage .

Comparison with Similar Compounds

    Dimethyl sulfoxide (DMSO): A widely used solvent with similar properties but a simpler structure.

    Diethyl sulfoxide: Another sulfoxide with similar solvent properties but different alkyl groups.

    Dipropyl sulfoxide: Similar in structure but with propyl groups instead of decyl groups.

Uniqueness: Didecyl sulfoxide is unique due to its long alkyl chains, which provide it with distinct physical and chemical properties. Its high thermal stability and resistance to water and organic solvents make it particularly useful in industrial applications .

Properties

IUPAC Name

1-decylsulfinyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42OS/c1-3-5-7-9-11-13-15-17-19-22(21)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZAPNGBZURBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCS(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389104
Record name DIDECYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168-95-8
Record name DIDECYL SULFOXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Didecyl sulfoxide
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Didecyl sulfoxide
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Didecyl sulfoxide

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